molecular formula C18H18N2O4 B14256864 Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester CAS No. 187974-75-0

Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester

Cat. No.: B14256864
CAS No.: 187974-75-0
M. Wt: 326.3 g/mol
InChI Key: IUYCTIOXUWXGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-nitrophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The butenyl chain and phenylmethyl ester group can interact with cellular membranes and proteins, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.

    Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester: Contains a chloro-fluoro-methylphenyl group instead of the nitrophenyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

187974-75-0

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

benzyl N-[1-(4-nitrophenyl)but-3-enyl]carbamate

InChI

InChI=1S/C18H18N2O4/c1-2-6-17(15-9-11-16(12-10-15)20(22)23)19-18(21)24-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,19,21)

InChI Key

IUYCTIOXUWXGQX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.